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Compound of Interest

Compound Name: 3-Oxo Citalopram

Cat. No.: B195629

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the chemical properties, spectral
data, synthesis, and biological activities of the compound with CAS number 372941-54-3,
commonly known as 3-Oxo Citalopram. This molecule is a key intermediate in the synthesis of
the widely used selective serotonin reuptake inhibitors (SSRIs) Citalopram and its S-
enantiomer, Escitalopram.[1][2][3][4] Beyond its role as a synthetic precursor, this compound,
referred to as DFD in some literature, has demonstrated intriguing biological activity as an
inhibitor of viper venom enzymes, suggesting potential for broader pharmacological
applications.[1][5]

Chemical and Physical Properties

3-Oxo Citalopram is a synthetic organic compound characterized by a complex heterocyclic
structure.[5] The presence of a dimethylamino group, a fluorophenyl moiety, and an
isobenzofurancarbonitrile framework are key structural features.[5] The fluorine atom enhances
lipophilicity and metabolic stability, which are important considerations in drug design.[5]

Table 1: Physicochemical Properties of 3-Oxo Citalopram
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Property Value Source

CAS Number 372941-54-3 [LI2]031[41[5]116]
1-[3-(dimethylamino)propyl]-1-
(4-fluorophenyl)-3-oxo-1,3-

IUPAC Name ) ) [6]
dihydroisobenzofuran-5-
carbonitrile
3-0Oxo Citalopram, Citalopram

Synonyms EP Impurity C, Escitalopram [11[31[5]

EP Impurity C, DFD

Molecular Formula C20H19FN20:2 [21[41[5]

Molecular Weight 338.38 g/mol [2][4]

Appearance Off-white solid [3]

Melting Point 49-52 °C [3]

B ) 490.7 °C at 760 mmHg

Boiling Point ) [3]
(Predicted)

Density 1.25 g/cm3 (Predicted) [3]

- Slightly soluble in Chloroform,

Solubility [3]
Ethyl Acetate, and Methanol
Hygroscopic, -20°C Freezer,

Storage [3]

Under Inert Atmosphere

Spectral Data

Detailed spectral data for 3-Oxo Citalopram, including *H-NMR, 13C-NMR, Mass Spectrometry
(MS), and Infrared (IR) spectroscopy, are typically available from commercial suppliers. While
the raw spectra are not publicly available, the expected spectral characteristics can be inferred
from the known structure.

Table 2: Summary of Expected Spectral Data
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Technique Expected Features

Signals corresponding to aromatic protons

(fluorophenyl and isobenzofuranone rings),
1H-NMR aliphatic protons of the dimethylaminopropyl

chain, and methyl protons of the dimethylamino

group.

Resonances for carbonyl carbon, nitrile carbon,
13C-NMR aromatic carbons, and aliphatic carbons of the

side chain.

A molecular ion peak corresponding to the
Mass Spec. molecular weight (338.38 g/mol ), along with
characteristic fragmentation patterns.

Absorption bands for the carbonyl (C=0) group,
nitrile (C=N) group, C-F bond, and C-N bonds.

Synthesis and Experimental Protocols

3-Oxo Citalopram is primarily synthesized as an intermediate in the production of Citalopram.
The synthesis generally involves the reaction of a protected 5-cyanophthalide derivative with a
Grignard reagent derived from 4-fluorobromobenzene, followed by the introduction of the
dimethylaminopropyl side chain.

Representative Synthesis Protocol (Derived from Patent
Literature)

A common synthetic route involves the following key steps, as described in various patents for
the synthesis of Citalopram:

» Grignard Reaction: 5-Cyanophthalide is reacted with 4-fluorophenylmagnesium bromide in
an appropriate solvent like THF. This reaction forms a diol intermediate after acidic workup.

o Cyclization: The resulting diol is then cyclized under acidic conditions to form the phthalane
ring system.
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o Alkylation: The phthalane intermediate is subsequently alkylated with 3-
(dimethylamino)propyl chloride in the presence of a strong base, such as sodium hydride in
DMSO, to yield Citalopram.

o Oxidation (Hypothetical for 3-Oxo Citalopram): To obtain 3-Oxo Citalopram, an oxidation
step of the phthalane ring at the 3-position would be required. While specific public-domain
protocols for this direct oxidation are scarce, it represents a plausible synthetic
transformation.

Note: The detailed experimental conditions, including reaction times, temperatures, and
purification methods, are proprietary and can be found within relevant patent literature.

Biological Activity: Neutralization of Viper Venom
Toxicity

Research has shown that 3-Oxo Citalopram (DFD) possesses the ability to neutralize the
hemorrhagic activity of various viper venoms.[1][5] This effect is primarily attributed to the
inhibition of two major classes of venom enzymes: Snake Venom Metalloproteases (SVMPSs)
and Phospholipase Az (PLA2).[5]

Mechanism of Action

e Inhibition of SVMPs: SVMPs are zinc-dependent enzymes responsible for the degradation of
the extracellular matrix, leading to hemorrhage.[5] Molecular docking studies suggest that 3-
Oxo Citalopram binds to the hydrophobic pocket of SVMPs without chelating the essential
Zn?* jon in the active site.[5] This binding is proposed to allosterically inhibit the enzyme's
activity.

 Inhibition of PLA2: Snake venom PLAz enzymes contribute to inflammation, myotoxicity, and
neurotoxicity. 3-Oxo Citalopram has been shown to inhibit the activity of PLA2 in a dose-
dependent manner.[5]

The inhibition of these key venom components effectively neutralizes the venom's ability to
cause basement membrane degradation and reduces the accumulation of inflammatory
leukocytes at the site of envenomation.[5]
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Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed mechanism of viper venom-induced hemorrhage
and the inhibitory action of 3-Oxo Citalopram, along with a typical experimental workflow for its

evaluation.

Viper Venom Tissue Damage Cascade

causes

Viper Venom

Click to download full resolution via product page

Caption: Mechanism of Viper Venom Action and Inhibition by 3-Oxo Citalopram.
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In Vitro Assays In Vivo Model

3-Oxo Citalopram Animal Model
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Caption: Experimental Workflow for Evaluating Venom Neutralization.

Experimental Protocols for Venom Neutralization
Studies

The following protocols are based on the methodologies described in the study by Sunitha et
al. (2011).

e Animal Model: Swiss albino mice (18-20 g) are used.

e Venom Preparation: Lyophilized viper venom (e.g., from Echis carinatus) is dissolved in
physiological saline to the desired concentration.
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Treatment Groups:

o Control: Injection of saline.

o Venom only: Injection of a sublethal dose of venom.

o Venom + 3-Oxo Citalopram: Pre-incubation of venom with varying concentrations of 3-
Oxo Citalopram for 30 minutes at 37°C before injection.

Injection: 50 pL of the respective solutions are injected intradermally into the dorsal skin of
the mice.

Evaluation: After 3 hours, the mice are euthanized, and the dorsal skin is removed. The
diameter of the hemorrhagic spot on the inner surface of the skin is measured. Neutralization
is expressed as the percentage reduction in the hemorrhagic area compared to the venom-
only group.

Substrate Preparation: An agarose-egg yolk suspension is prepared.

Assay Procedure:

o Wells are made in the agarose gel.

o Viper venom is pre-incubated with different concentrations of 3-Oxo Citalopram for 30
minutes.

o The mixtures are added to the wells.

Measurement: The plates are incubated at 37°C for 12 hours. The diameter of the hemolytic
halo around each well is measured. The inhibition of PLAz activity is calculated based on the
reduction in the halo diameter.

Software: Molecular docking studies can be performed using software such as AutoDock.

Target Protein: The crystal structure of a representative SVMP is obtained from the Protein
Data Bank (PDB).
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o Ligand Preparation: The 3D structure of 3-Oxo Citalopram is generated and energy
minimized.

» Docking Simulation: The ligand is docked into the active site and other potential binding
pockets of the SVMP to predict the binding affinity and interactions.

Conclusion

3-0Oxo Citalopram (CAS 372941-54-3) is a compound of significant interest to medicinal
chemists and drug development professionals. While its primary role has been as an
intermediate in the synthesis of citalopram, emerging research highlights its potential as a
pharmacological agent in its own right, particularly as an inhibitor of snake venom enzymes.
The structural features that make it a useful scaffold in antidepressant synthesis may also
contribute to its broader biological activities. Further investigation into the structure-activity
relationships and optimization of this compound could lead to the development of novel
therapeutics for conditions beyond depression, including the management of snakebite
envenomation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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